LogP and Lipophilicity: A 3.74 vs. 3.68 Comparison with the 4-Bromo Isomer Impacts Permeability
The calculated octanol-water partition coefficient (LogP) for 3-(3-bromobenzoyl)thiophene is 3.74160, while its para-bromo isomer, 3-(4-bromobenzoyl)thiophene, exhibits a slightly lower value of 3.68. This quantitative difference in lipophilicity arises directly from the meta- versus para-substitution pattern [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.74160 |
| Comparator Or Baseline | 3-(4-Bromobenzoyl)thiophene (CAS 187963-92-4) with LogP = 3.68 |
| Quantified Difference | ΔLogP = 0.06 |
| Conditions | In silico calculation (software unspecified). |
Why This Matters
Even small differences in LogP can significantly impact membrane permeability, solubility, and overall drug-likeness, making the meta-isomer a distinct entity for lead optimization.
- [1] Chemicalbook. 3-(4-BROMOBENZOYL)THIOPHENE. View Source
